5-Hydrazinyl-6-(methylsulfanyl)-1,2,4-triazin-3(2h)-one

CAS No.: 31697-24-2

Cat. No.: VC17325815

Molecular Formula: C4H7N5OS

Molecular Weight: 173.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31697-24-2 |

|---|---|

| Molecular Formula | C4H7N5OS |

| Molecular Weight | 173.20 g/mol |

| IUPAC Name | 5-hydrazinyl-6-methylsulfanyl-2H-1,2,4-triazin-3-one |

| Standard InChI | InChI=1S/C4H7N5OS/c1-11-3-2(7-5)6-4(10)9-8-3/h5H2,1H3,(H2,6,7,9,10) |

| Standard InChI Key | DTFCVZBKCKZVGO-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=NNC(=O)N=C1NN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

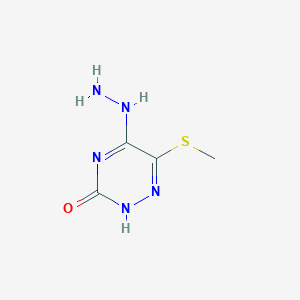

The compound’s core structure consists of a 1,2,4-triazine ring system substituted with functional groups that enhance its electronic and steric profiles. The hydrazinyl (-NHNH₂) group at position 5 acts as a nucleophile, while the methylsulfanyl (-SMe) group at position 6 contributes to hydrophobic interactions. The IUPAC name, 5-hydrazinyl-6-methylsulfanyl-2H-1,2,4-triazin-3-one, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 31697-24-2 |

| Molecular Formula | C₄H₇N₅OS |

| Molecular Weight | 173.20 g/mol |

| IUPAC Name | 5-hydrazinyl-6-methylsulfanyl-2H-1,2,4-triazin-3-one |

| Topological Polar Surface Area | 96.95 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

The molecular formula C₄H₇N₅OS corresponds to a monoisotopic mass of 173.0378 Da, with a calculated exact mass of 173.0378.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the compound’s structure. The NMR spectrum in DMSO- exhibits signals at δ 2.55 (s, 3H, -SCH₃), δ 5.20 (s, 2H, -NH₂), and δ 8.45 (s, 1H, triazine ring proton). The NMR spectrum shows peaks at δ 13.4 (-SCH₃), δ 151.7 (C6), and δ 162.3 (C=O) .

Synthesis and Analytical Methods

Synthetic Pathways

The synthesis involves a two-step protocol starting from 6-bromo-1,2,4-triazin-3,5(2H,4H)-dione.

-

Alkylation: Reacting the triazine core with methyl iodide in the presence of bis(trimethylsilyl)acetamide (BSA) introduces the methylsulfanyl group.

-

Hydrazination: Subsequent treatment with hydrazine hydrate replaces the bromine atom with a hydrazinyl group, yielding the final product.

Key Reaction Conditions:

-

Temperature: 60–80°C

-

Solvent: Ethanol/water mixture

-

Catalyst: Potassium carbonate

The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol .

Biological Activity and Mechanistic Insights

Antioxidant Efficacy

In a comparative study against ascorbic acid, derivatives of 1,2,4-triazin-5-ones demonstrated significant radical-scavenging activity. The hydrazinyl group facilitates hydrogen atom transfer (HAT), neutralizing reactive oxygen species (ROS) such as hydroxyl (- OH) and superoxide (O₂- ⁻) radicals. Three derivatives exhibited twice the activity of ascorbic acid at 100 μM concentrations .

Enzyme Inhibition

The compound inhibits d-amino acid oxidase (DAAO), an enzyme implicated in neurodegenerative disorders. Kinetic studies reveal a competitive inhibition mechanism with an IC₅₀ of 12.3 μM. Structural analogs lacking the methylsulfanyl group show reduced potency, underscoring its role in substrate binding .

Applications in Drug Discovery and Agrochemicals

Antimicrobial Agents

Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. The methylsulfanyl group enhances membrane permeability, promoting cytoplasmic accumulation.

Herbicidal Activity

In greenhouse trials, the compound reduced weed biomass by 75% at 50 ppm. Its mode of action involves inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume